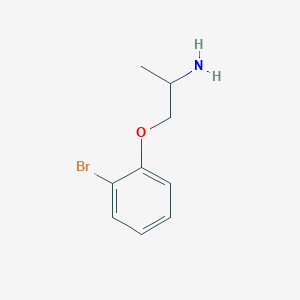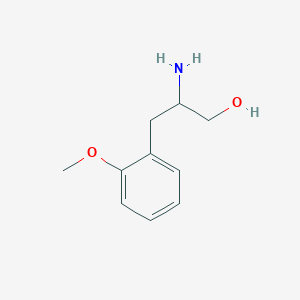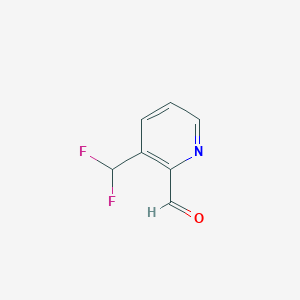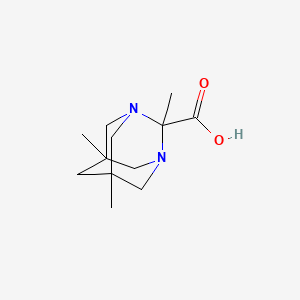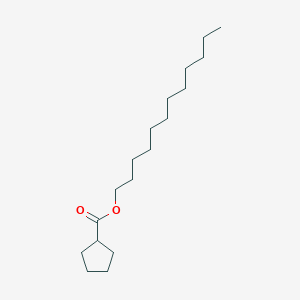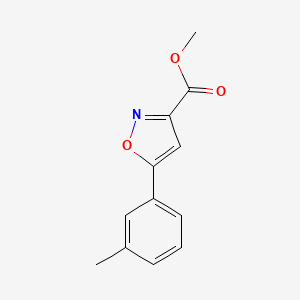
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester
Overview
Description
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methyl ester functional group and a tolyl group (a benzene ring with a methyl substituent) attached to the isoxazole ring. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals.
Mechanism of Action
Mode of Action
Isoxazole esters are hypothesized to be prodrugs with pyrazinamide-like action Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug
Biochemical Pathways
Isoxazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been associated with a variety of biological activities , suggesting that they may have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester typically involves the cycloaddition of an alkyne with a nitrile oxide. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .
Another method involves the cycloisomerization of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions . This process can be catalyzed by gold (III) chloride (AuCl3) .
Industrial Production Methods
Industrial production of isoxazoles, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies.
Chemical Reactions Analysis
Types of Reactions
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of isoxazole derivatives with different functional groups.
Substitution: Substitution reactions can occur at the tolyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester has various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-isoxazole-3-carboxylic acid methyl ester: Similar structure but with a phenyl group instead of a tolyl group.
5-(Benzoyloxymethyl)isoxazole-3-carboxylic acid ethyl ester: Contains a benzoyloxymethyl group and an ethyl ester instead of a methyl ester.
Uniqueness
5-m-Tolyl-isoxazole-3-carboxylic acid methyl ester is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity. The tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
IUPAC Name |
methyl 5-(3-methylphenyl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-8-4-3-5-9(6-8)11-7-10(13-16-11)12(14)15-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLTWPKMZBCLFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NO2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3073985.png)
![4-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylbenzoic acid](/img/structure/B3073989.png)
![2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3073997.png)
![1-[(3-Bromophenyl)methyl]piperidin-4-amine](/img/structure/B3074007.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine](/img/structure/B3074015.png)

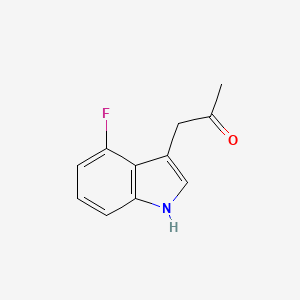
![4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B3074038.png)
![3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine](/img/structure/B3074047.png)
